2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Overview
Description
2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Fluorination: Introduction of the fluorine atom at the desired position on the indazole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: Coupling the indazole derivative with an acetamide precursor under conditions such as amide bond formation using coupling reagents like EDCI or DCC.
Ether Formation: The final step involves the reaction of the intermediate with 4-fluorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the acetamide group, potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl and indazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atoms may enhance binding affinity and selectivity through interactions such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-fluoro-1H-indazol-3-yl)-N-(2-phenoxyethyl)acetamide
- 2-(5-chloro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-methoxyphenoxy)ethyl)acetamide
Uniqueness
The unique combination of the indazole core with fluorinated phenyl and acetamide groups in 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide may confer distinct biological activities and physicochemical properties, such as increased lipophilicity or metabolic stability.
Properties
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-1-4-13(5-2-11)24-8-7-20-17(23)10-16-14-9-12(19)3-6-15(14)21-22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZWXLLLXLSXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CC2=C3C=C(C=CC3=NN2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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